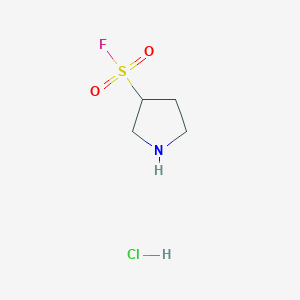

Pyrrolidine-3-sulfonyl fluoride hydrochloride

CAS No.: 2137930-52-8

Cat. No.: VC4364918

Molecular Formula: C4H9ClFNO2S

Molecular Weight: 189.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2137930-52-8 |

|---|---|

| Molecular Formula | C4H9ClFNO2S |

| Molecular Weight | 189.63 |

| IUPAC Name | pyrrolidine-3-sulfonyl fluoride;hydrochloride |

| Standard InChI | InChI=1S/C4H8FNO2S.ClH/c5-9(7,8)4-1-2-6-3-4;/h4,6H,1-3H2;1H |

| Standard InChI Key | VODCLWNXBWHCRR-UHFFFAOYSA-N |

| SMILES | C1CNCC1S(=O)(=O)F.Cl |

Introduction

Structural and Molecular Characteristics

Pyrrolidine-3-sulfonyl fluoride hydrochloride belongs to the class of sulfonyl fluorides, which are increasingly valued for their stability and selective reactivity. Its molecular formula is C₄H₉ClFNO₂S, with a molecular weight of 189.63 g/mol . The structure comprises a five-membered pyrrolidine ring (a saturated heterocycle with one nitrogen atom) substituted at the 3-position with a sulfonyl fluoride group (-SO₂F). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for aqueous reaction conditions .

Key structural features include:

-

Pyrrolidine ring: Confers rigidity and influences stereoelectronic properties.

-

Sulfonyl fluoride: A potent electrophile capable of forming covalent bonds with nucleophiles (e.g., serine, cysteine residues in proteins) .

-

Hydrochloride counterion: Improves crystallinity and stability during storage .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₄H₉ClFNO₂S | |

| Molecular weight | 189.63 g/mol | |

| Melting point | 140–141°C | |

| Solubility | Slightly soluble in water; soluble in DMF, DCM, THF |

Synthesis and Manufacturing

The synthesis of pyrrolidine-3-sulfonyl fluoride hydrochloride typically involves a two-step process:

-

Formation of the sulfonyl fluoride:

Pyrrolidine derivatives react with sulfuryl fluoride (SO₂F₂) or related electrophiles under basic conditions. For example, thioacetate intermediates may undergo oxidation to sulfonyl chlorides, followed by fluorination . A critical challenge is controlling stereochemistry; epimerization at the pyrrolidine ring’s chiral center has been observed during sulfonation, necessitating optimized conditions (e.g., low temperatures, non-polar solvents) . -

Hydrochloride salt formation:

The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, enhancing stability . Recent advancements in palladium-catalyzed sulfonyl fluoride synthesis (e.g., using DABSO as a sulfur dioxide surrogate) offer improved yields and functional group tolerance, though these methods are yet to be widely applied to pyrrolidine systems .

Key synthetic considerations:

-

Reagents: Triethylamine or DIPEA as bases; dichloromethane or tetrahydrofuran as solvents .

-

Purification: Mass-directed HPLC or column chromatography to isolate diastereomers .

Reactivity and Mechanistic Insights

The sulfonyl fluoride group is central to the compound’s reactivity. It participates in SuFEx (Sulfur Fluoride Exchange) click chemistry, a reaction platform pioneered by Sharpless et al. for bioconjugation and polymer synthesis . Key reactions include:

-

Nucleophilic substitution: The fluorine atom in -SO₂F is displaced by amines, thiols, or hydroxyl groups, forming stable sulfonamide or sulfonate linkages .

-

Enzyme inhibition: Covalent modification of catalytic serine residues in hydrolases (e.g., proteases, esterases) disrupts enzymatic activity, enabling proteomic studies .

Mechanism in PROTACs:

In proteolysis-targeting chimeras (PROTACs), pyrrolidine-3-sulfonyl fluoride hydrochloride has been used to covalently anchor the E3 ligase VHL (Von Hippel-Lindau). By binding Ser110 in VHL’s HIF1α pocket, it facilitates ubiquitination and subsequent degradation of target proteins like BRD4 and androgen receptor . This covalent strategy circumvents the need for high-affinity non-covalent interactions, broadening PROTAC applicability .

Applications in Medicinal Chemistry and Chemical Biology

Targeted Protein Degradation

Covalent VHL ligands derived from this compound enable the degradation of disease-relevant proteins. For example:

Advantages over non-covalent PROTACs:

Chemical Proteomics

The sulfonyl fluoride moiety serves as an electrophilic probe for identifying reactive serine residues in proteomes. Alkyne- or biotin-tagged derivatives enable affinity purification and mass spectrometry-based target identification .

Table 2: Biological Applications

| Parameter | Value | Source |

|---|---|---|

| GHS classification | Skin Corrosion 1B, STOT SE 3 | |

| First aid measures | Flush eyes/skin with water; seek medical attention |

Future Directions

-

Synthetic innovation: Developing enantioselective routes to access stereochemically pure variants .

-

Expanded PROTAC utility: Applying covalent VHL ligands to degrade “undruggable” targets like transcription factors .

-

Material science: Incorporating sulfonyl fluorides into polymers for functional coatings or sensors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume